molecular formula C21H24N4O3S2 B2883107 3-[({1-[4-(piperidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methyl]pyridine CAS No. 851807-87-9

3-[({1-[4-(piperidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methyl]pyridine

Cat. No.: B2883107
CAS No.: 851807-87-9
M. Wt: 444.57
InChI Key: SHGCDRDWXZALPZ-UHFFFAOYSA-N
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Description

3-[({1-[4-(Piperidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methyl]pyridine is a heterocyclic compound featuring a pyridine ring linked via a sulfanyl-methyl group to a 4,5-dihydroimidazole moiety. The imidazole is further substituted with a 4-(piperidine-1-sulfonyl)benzoyl group. This structure integrates multiple pharmacophoric elements:

  • 4,5-Dihydroimidazole: Partially saturated imidazole, offering conformational rigidity and basicity.
  • Piperidine-1-sulfonyl benzoyl group: Enhances solubility (via sulfonyl) and modulates steric/electronic properties through the piperidine ring.

The compound’s structural complexity suggests applications in medicinal chemistry, particularly as a ligand for enzymes or receptors.

Properties

IUPAC Name

(4-piperidin-1-ylsulfonylphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S2/c26-20(25-14-11-23-21(25)29-16-17-5-4-10-22-15-17)18-6-8-19(9-7-18)30(27,28)24-12-2-1-3-13-24/h4-10,15H,1-3,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGCDRDWXZALPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[({1-[4-(piperidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methyl]pyridine typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

    Formation of the Pyridine Ring: Pyridine rings can be synthesized through various methods, including the Hantzsch pyridine synthesis.

    Formation of the Dihydroimidazole Ring: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[({1-[4-(piperidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl and pyridine rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Halogens, nucleophiles, and other reagents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

3-[({1-[4-(piperidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methyl]pyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[({1-[4-(piperidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methyl]pyridine involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound belongs to a family of imidazole-pyridine hybrids. Key analogs and their structural distinctions are summarized below:

Table 1: Structural Comparison of Imidazole-Pyridine Derivatives
Compound Name / ID Core Structure Modifications Molecular Weight Key Substituents Reference
3-[({1-[4-(Piperidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methyl]pyridine 4-(Piperidine-1-sulfonyl)benzoyl on imidazole; sulfanyl-methyl linker to pyridine ~420 (estimated) Piperidine-1-sulfonyl, pyridine N/A
BG14979 (3-({[1-(3-Chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine) 3-Chlorobenzoyl on imidazole 331.82 Chloro substituent [7]
BG14435 (3-({[1-(4-Methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine) 4-Methyl-3-nitrobenzoyl on imidazole 356.40 Nitro, methyl groups [9]
2-({4-[(4-Benzylpiperidin-1-yl)carbonyl]benzyl}sulfanyl)-3H-imidazo[4,5-c]pyridine Benzylpiperidine-carbonyl benzyl linker; imidazo[4,5-c]pyridine core 442.58 Benzylpiperidine, fused imidazo-pyridine [8]
N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine Bipyridine backbone; 1-methylimidazole and phenylenediamine substituents ~370 (estimated) Bipyridine, phenylenediamine [2]

Key Observations :

  • Substituent Diversity : The target compound’s piperidine-sulfonyl group distinguishes it from chloro (BG14979) or nitro/methyl (BG14435) analogs. These substituents influence electronic effects (e.g., electron-withdrawing nitro) and solubility (sulfonyl vs. hydrophobic chloro).
  • Linker Flexibility : Sulfanyl-methyl linkers are common in BG14979 and BG14435, while uses a benzyl-sulfanyl bridge.

Physicochemical Properties

  • Molecular Weight : The target compound’s estimated molecular weight (~420) is higher than BG14979 (331.82) due to the piperidine-sulfonyl group.
  • Solubility : The sulfonyl group enhances hydrophilicity compared to nitro (BG14435) or chloro (BG14979) substituents.
  • LogP : Predicted to be lower than BG14979 (Cl substituent) but higher than sulfonamide-containing drugs due to the piperidine’s hydrophobicity.

Biological Activity

The compound 3-[({1-[4-(piperidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)methyl]pyridine is a complex organic molecule that incorporates various pharmacologically significant moieties. Understanding its biological activity is crucial for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Chemical Structure and Properties

This compound features a pyridine ring connected to a sulfanyl group and a piperidine sulfonamide moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

CxHyNzOaSb\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{a}\text{S}_{b}

Where xx, yy, zz, aa, and bb represent the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms respectively.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds bearing piperidine and imidazole structures exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

2. Enzyme Inhibition

The sulfonamide group in the compound has been associated with enzyme inhibition properties. Studies have demonstrated that similar compounds can inhibit enzymes such as acetylcholinesterase (AChE) and urease , which are critical targets in treating conditions like Alzheimer’s disease and urinary tract infections respectively .

3. Anticancer Potential

Compounds with imidazole and piperidine structures have been investigated for their anticancer properties. Research suggests that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

The proposed mechanism of action for this compound involves:

  • Interaction with Biological Targets: The piperidine ring may interact with neurotransmitter receptors, influencing neurotransmission and potentially providing therapeutic effects in neurodegenerative diseases.
  • Inhibition of Enzymatic Activity: The sulfonamide moiety likely inhibits specific enzymes critical for bacterial survival and proliferation.

Case Studies

Several studies have explored the biological activities of similar compounds:

StudyCompoundActivityResults
1Piperidine derivativesAntibacterialModerate to strong against S. typhi
2Sulfonamide derivativesAChE inhibitionIC50 values ranging from 0.63 to 2.14 µM
3Imidazole derivativesAnticancerInduced apoptosis in multiple cancer cell lines

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

The synthesis involves multi-step reactions, including sulfonylation of benzoyl derivatives and imidazole-thiol coupling. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the imidazole-thiol group .
  • Temperature control : Maintaining 60–80°C during sulfonyl transfer minimizes side reactions .
  • Catalyst use : Palladium-based catalysts improve coupling efficiency in heterocyclic systems . Yield optimization often requires iterative adjustments to stoichiometry and reaction times.

Q. Which analytical techniques are most reliable for characterizing this compound?

  • HPLC with UV detection : Effective for purity assessment using buffer-methanol mobile phases (pH 4.6–6.5) .
  • Mass spectrometry (MS) : Identifies molecular ion peaks (e.g., m/z 292.2 for related piperidine-sulfonyl derivatives) .
  • NMR spectroscopy : Resolves complex splitting patterns from piperidine, imidazole, and pyridine protons .

Q. What safety protocols are essential when handling this compound?

  • Inhalation/contact : Use fume hoods and PPE (gloves, lab coats). Immediate skin/eye rinsing with water is critical .
  • Waste disposal : Follow guidelines for sulfonamide and heterocyclic waste due to potential ecotoxicity .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for structural confirmation?

Contradictions often arise from dynamic rotational barriers in sulfonyl-piperidine groups. Strategies include:

  • Variable-temperature NMR : Resolves overlapping signals by altering thermal energy to "freeze" conformers .
  • Computational modeling : DFT calculations predict coupling constants and verify bond angles/rotamers .

Q. What experimental designs are recommended to study its enzyme inhibition kinetics?

  • Surface plasmon resonance (SPR) : Measures real-time binding affinity to targets like kinases or GPCRs .
  • Dose-response assays : Use IC50 curves with controls for non-specific binding (e.g., ATP-competitive inhibitors) .
  • Mutagenesis studies : Identify critical residues in the enzyme’s active site by comparing wild-type and mutant activity .

Q. How can researchers address discrepancies in biological activity data across cell lines?

  • Cell permeability assays : Quantify intracellular concentrations via LC-MS to rule out uptake variability .
  • Off-target profiling : Use kinase/GPCR panels to identify unintended interactions .
  • Metabolic stability tests : Liver microsome assays assess compound degradation rates .

Q. What strategies mitigate instability of the sulfonamide group during storage?

  • Lyophilization : Stabilizes the compound in anhydrous form .
  • pH-controlled buffers : Store in neutral buffers (pH 7.0–7.4) to prevent hydrolysis .

Methodological Challenges and Solutions

Q. How can computational models predict the compound’s reactivity in biological systems?

  • Molecular docking : AutoDock or Schrödinger Suite models interactions with target proteins .
  • MD simulations : Simulate sulfonamide group solvation and stability in aqueous environments .

Q. What are the best practices for synthesizing isotopically labeled analogs for tracer studies?

  • <sup>13</sup>C/<sup>15</sup>N labeling : Introduce labels at the pyridine or imidazole ring via modified Curtius or Gabriel syntheses .
  • Purification : Use preparative HPLC with deuterated solvents to isolate labeled species .

Q. How can researchers validate the compound’s selectivity in multi-target assays?

  • CETSA (Cellular Thermal Shift Assay) : Confirms target engagement by measuring thermal stabilization .
  • CRISPR knockouts : Eliminate suspected off-targets to isolate primary mechanisms .

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